molecular formula C18H28Br2 B1433453 1,3-Dibromo-5-dodecylbenzene CAS No. 231606-27-2

1,3-Dibromo-5-dodecylbenzene

Cat. No.: B1433453
CAS No.: 231606-27-2
M. Wt: 404.2 g/mol
InChI Key: LBSQLYHNNHYVBN-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-dodecylbenzene is an organic compound with the molecular formula C18H28Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a dodecyl group (a 12-carbon alkyl chain) is attached at the 5 position. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-dodecylbenzene can be synthesized through a multi-step process involving the bromination of dodecylbenzene. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-dodecylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of dodecyl-substituted benzene derivatives.

    Oxidation: Formation of dodecylbenzoic acids.

    Reduction: Formation of dodecylbenzene.

Scientific Research Applications

1,3-Dibromo-5-dodecylbenzene has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic semiconductors and liquid crystals.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-dodecylbenzene involves its interaction with molecular targets through its bromine atoms and dodecyl chain. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the dodecyl chain provides hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and its role in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to other brominated benzenes.

Properties

IUPAC Name

1,3-dibromo-5-dodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSQLYHNNHYVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231606-27-2
Record name 1,3-Dibromo-5-dodecylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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